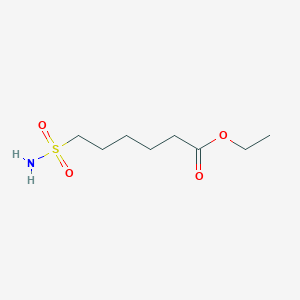![molecular formula C15H22N2O3S B2831737 2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1356817-46-3](/img/structure/B2831737.png)
2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. It might include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the final product .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure. It might include information about the types of bonds in the molecule, the molecule’s shape, and any interesting features of its structure .Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes. It might include the conditions under which the reactions occur, the products of the reactions, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties. It might include its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Thermal Degradation and Analytical Challenges
The thermal degradation of related compounds, such as modafinil and its analogs, has been investigated, revealing potential challenges in forensic and clinical analysis. The study highlights the formation of degradation products like 1,1,2,2-tetraphenylethane during gas chromatography-mass spectrometry (GC-MS) analysis, pointing to the complexities of analyzing these compounds under heat-induced conditions (Dowling et al., 2017).
Selectivity Across Monoamine Transporters
Research on novel analogs of modafinil, including structural modifications, has contributed to understanding the selectivity for dopamine transporter (DAT) over serotonin transporter (SERT). These studies provide insights into the structural elements essential for binding affinity and selectivity, offering potential avenues for the treatment of psychostimulant abuse (Okunola-Bakare et al., 2014).
Antibacterial Applications
Derivatives of acetamide bearing heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. For instance, N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus demonstrated moderate to high inhibitory activities against various bacterial strains, showcasing their relevance in developing new antibacterial agents (Iqbal et al., 2017).
Protective Groups in Organic Synthesis
The 2-(4-methylphenylsulfonyl)ethenyl group, among others, has been used as a protecting group for NH in various compounds, illustrating its utility in organic synthesis. This application underscores the versatility of sulfonylamino acetamide derivatives in facilitating complex synthetic pathways (Petit et al., 2014).
Chemoselective Acetylation for Drug Synthesis
The chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide showcases the application of related compounds in synthesizing intermediates for antimalarial drugs. This research highlights the potential of enzymatic methods to achieve selective acetylation, contributing to the field of drug synthesis (Magadum & Yadav, 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-4-10-17(12-15(16)18)21(19,20)11-9-14-7-5-13(2)6-8-14/h5-9,11H,3-4,10,12H2,1-2H3,(H2,16,18)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWWJTTZMOASLK-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC(=O)N)S(=O)(=O)C=CC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CC(=O)N)S(=O)(=O)/C=C/C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

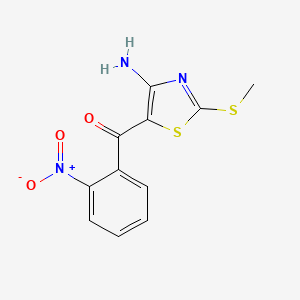

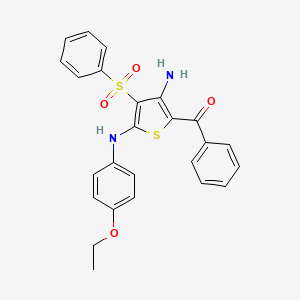
![5-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831658.png)



![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2831665.png)
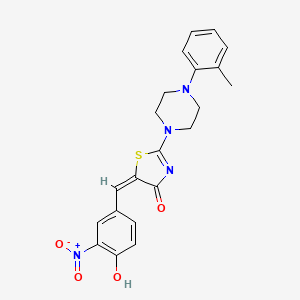
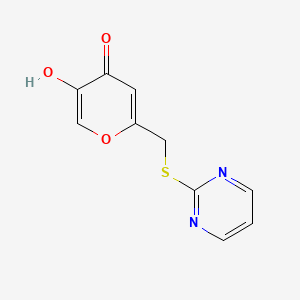

![N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B2831670.png)

